5-fluoro-1,2-dimethyl-1H-benzo[d]imidazole
Description
Properties
IUPAC Name |
5-fluoro-1,2-dimethylbenzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FN2/c1-6-11-8-5-7(10)3-4-9(8)12(6)2/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFTQXYDYLRSDIR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N1C)C=CC(=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-fluoro-1,2-dimethyl-1H-benzo[d]imidazole can be achieved through several methods. One common approach involves the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction proceeds through the addition of the nickel catalyst to the nitrile group, followed by proto-demetallation, tautomerization, and dehydrative cyclization to form the desired imidazole .
Another method involves the use of N-heterocyclic carbenes as both ligands and organocatalysts. This approach typically involves the reaction of acetophenones with benzylic amines in the presence of an oxidant, such as tert-butylhydroperoxide, to form the imidazole ring .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-fluoro-1,2-dimethyl-1H-benzo[d]imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the imidazole ring to dihydroimidazole derivatives.
Substitution: Electrophilic substitution reactions can introduce various substituents onto the imidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Electrophilic reagents like halogens and sulfonyl chlorides are used under acidic or basic conditions.
Major Products
Oxidation: N-oxides of this compound.
Reduction: Dihydroimidazole derivatives.
Substitution: Various substituted imidazole derivatives depending on the electrophile used.
Scientific Research Applications
Antimicrobial Activity
The compound has shown notable antimicrobial properties, particularly against various bacterial strains. Research indicates that derivatives of benzimidazole compounds, including 5-fluoro-1,2-dimethyl-1H-benzo[d]imidazole, exhibit significant activity against pathogens such as Staphylococcus aureus (including MRSA) and Candida albicans. For instance:
- Minimum Inhibitory Concentration (MIC) : Certain derivatives demonstrated MIC values as low as < 1 µg/mL against Staphylococcus aureus .
The compound's ability to inhibit bacterial growth makes it a promising candidate for developing new antibiotics in an era of increasing antibiotic resistance.
Anticancer Properties
This compound is also being investigated for its anticancer potential. Studies have highlighted its effectiveness in targeting various cancer cell lines:
- Mechanism of Action : The compound acts by disrupting microtubule polymerization, which is crucial for mitosis. This leads to cell cycle arrest and subsequent apoptosis in cancer cells .
- Cell Lines Tested : Efficacy has been observed in aggressive breast cancer cell lines such as MDA-MB-231 and non-small cell lung cancer (A549) cells .
Comparative Analysis of Related Compounds
To further understand the biological activity of this compound, a comparison with other benzimidazole derivatives is useful:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 5-Fluoro-1H-benzo[d]imidazole | Fluorine at position 5 | Antibacterial, antifungal |
| 6-Fluoro-1H-benzo[d]imidazole | Fluorine at position 6 | Anticancer activity |
| 5-Bromo-6-fluoro-1H-benzo[d]imidazole | Bromine at position 5, fluorine at position 6 | Enhanced antibacterial properties |
| (5-(Trifluoromethyl)-1H-benzo[d]imidazol-2-yl)methanol | Trifluoromethyl group at position 5 | Potentially high bioactivity |
This table illustrates how modifications to the benzimidazole structure can influence biological activity, emphasizing the importance of structural features in drug design.
Case Study 1: Efficacy Against Breast Cancer
In a study examining the effects of methyl 2-(5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate (MBIC), researchers found that this compound induced significant cytotoxic effects on breast cancer cells. The study demonstrated:
- In Vitro Results : MBIC showed dose-dependent inhibition of cell growth in MDA-MB-231 cells with an IC50 value indicating strong efficacy .
Case Study 2: Antibacterial Activity
Another investigation focused on the synthesis of novel benzimidazole derivatives linked to quinolone structures. The study reported promising antibacterial activity against resistant strains of bacteria, showcasing the potential of these compounds as new therapeutic agents .
Mechanism of Action
The mechanism of action of 5-fluoro-1,2-dimethyl-1H-benzo[d]imidazole involves its interaction with specific molecular targets and pathways. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s fluorine atom and methyl groups contribute to its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
Structural and Substituent Variations
Key structural analogs differ in substituent type, position, and electronic effects:
Key Observations :
- Fluorine vs.
- Methyl Groups: The 1,2-dimethyl substitution in the imidazole ring improves lipophilicity and may stabilize the compound against metabolic degradation compared to non-methylated analogs.
Impact of Fluorine :
Electronic and Conformational Effects
- Fluorine’s Electronic Impact : The 5-fluoro group withdraws electron density from the aromatic ring, polarizing the π-system and influencing reactivity in electrophilic substitutions. This contrasts with methyl groups, which donate electron density via hyperconjugation.
- Triazole Analogs: notes that fluorinated triazoles exhibit conformational rigidity and mimic peptide bonds.
Biological Activity
5-Fluoro-1,2-dimethyl-1H-benzo[d]imidazole is a heterocyclic compound belonging to the benzimidazole family. Its unique structure, characterized by a fused imidazole and benzene ring and the presence of fluorine and methyl groups, has attracted significant attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, examining its synthesis, mechanisms of action, and various applications based on recent research findings.
- Chemical Formula : C10H10FN
- Molecular Weight : Approximately 178.20 g/mol
- Structural Features :
- Fluorine at position 5
- Methyl groups at positions 1 and 2
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities including:
- Anticancer Activity : Demonstrated efficacy against various cancer cell lines.
- Antimicrobial Properties : Effective against certain bacterial strains.
- Potential Antifungal Effects : Under investigation for possible applications in treating fungal infections.
The mechanisms through which this compound exerts its biological effects are primarily linked to its interaction with specific molecular targets. These include:
- Inhibition of Cancer Cell Proliferation : The compound has shown promising results in inhibiting the growth of cancer cells by inducing apoptosis and disrupting mitotic processes.
- Antimicrobial Mechanisms : It interacts with bacterial cell membranes and inhibits key enzymatic pathways essential for microbial survival.
Anticancer Activity
A study highlighted the compound's effectiveness against breast cancer cell lines such as MDA-MB-231. The half-maximal inhibitory concentration (IC50) values were determined through MTT assays, revealing significant cytotoxicity:
| Cell Line | IC50 (µM) | Selectivity Index (SI) |
|---|---|---|
| MDA-MB-231 | 25.72 ± 3.95 | Calculated against normal cells |
| MCF-7 | Higher than MDA-MB-231 | N/A |
The study concluded that the compound could serve as a lead for developing new anticancer agents due to its selective toxicity towards cancer cells compared to normal cells .
Antimicrobial Activity
In another investigation, the compound demonstrated notable antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus. The minimum inhibitory concentration (MIC) was recorded at:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 8 |
| Escherichia coli | Not effective |
This suggests that while it is effective against certain pathogens, it may not be broadly effective across all bacterial strains .
Comparative Analysis with Related Compounds
To better understand the potential of this compound, a comparison with structurally similar compounds is beneficial:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 5-Fluoro-1H-benzo[d]imidazole | Fluorine at position 5 | Antibacterial, antifungal |
| 6-Fluoro-1H-benzo[d]imidazole | Fluorine at position 6 | Anticancer activity |
| 5-Bromo-6-fluoro-1H-benzo[d]imidazole | Bromine at position 5 and fluorine at position 6 | Enhanced antibacterial properties |
This table highlights how variations in substituent patterns can significantly influence biological activity, emphasizing the importance of structural modifications in drug design.
Q & A
Q. What are the recommended safety protocols for handling 5-fluoro-1,2-dimethyl-1H-benzo[d]imidazole in laboratory settings?
- Methodological Answer : Strict adherence to safety measures is critical. Use personal protective equipment (PPE), including gloves and goggles, and work in a fume hood. Store the compound in a dry, ventilated area away from heat, sunlight, and incompatible substances (e.g., oxidizers). In case of skin contact, rinse immediately with water for 15 minutes. For spills, use inert absorbents and dispose of waste according to regulatory guidelines .
Q. What synthetic routes are commonly employed for the preparation of this compound derivatives?
- Methodological Answer : Derivatives are typically synthesized via condensation reactions. For example:
- Step 1 : React substituted benzaldehydes with o-phenylenediamine derivatives in acetic acid under reflux.
- Step 2 : Introduce fluorine and methyl groups via nucleophilic substitution or alkylation.
Catalysts like nano SiO₂ enhance yield and reduce reaction time (e.g., 81% yield for a chloro-nitro derivative) . Solvent choices (e.g., ethanol, DMF) and temperature control (70–100°C) are critical for regioselectivity .
Q. What spectroscopic and chromatographic methods are validated for characterizing this compound derivatives?
- Methodological Answer :
- FTIR : Identify functional groups (e.g., C=N stretch at ~1600 cm⁻¹, nitro groups at 1550–1348 cm⁻¹) .
- NMR : ¹H NMR (δ 7.45–8.35 ppm for aromatic protons) and ¹³C NMR confirm substitution patterns .
- Mass Spectrometry : HRMS for molecular ion validation (e.g., m/z 273.03 for a chloro-nitro derivative) .
- Chromatography : TLC (Rf = 0.78) and HPLC for purity assessment .
Advanced Research Questions
Q. How can researchers address discrepancies in reported biological activities of this compound derivatives across studies?
- Methodological Answer : Discrepancies often arise from structural variations or assay conditions. To resolve:
- Comparative SAR Analysis : Evaluate substituent effects (e.g., electron-withdrawing groups like -NO₂ enhance EGFR inhibition ).
- Standardized Assays : Use consistent cell lines (e.g., MCF-7 for cytotoxicity) and controls.
- Meta-Analysis : Cross-reference crystallographic data (e.g., dihedral angles affecting planarity and binding ) with activity trends.
Q. What advanced computational methods are suitable for predicting the binding affinity of this compound derivatives with target proteins like EGFR?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions (e.g., hydrogen bonding with EGFR’s kinase domain) .
- DFT Calculations : Optimize geometries at B3LYP/6-311++G(d,p) level to analyze electronic properties (e.g., HOMO-LUMO gaps influencing reactivity) .
- MD Simulations : Assess binding stability over 100 ns trajectories in explicit solvent .
Q. What crystallographic techniques are recommended for determining the three-dimensional structure of this compound derivatives?
- Methodological Answer :
- Single-Crystal X-ray Diffraction (SC-XRD) : Resolve planar benzimidazole cores (deviation <0.026 Å) and substituent orientations (e.g., dihedral angles ~62° between aromatic rings) .
- Refinement Software : SHELXL for high-resolution data (CCDC deposition recommended) .
- Twinned Data Handling : Use SHELXE for phase extension in challenging cases .
Q. How can structure-activity relationships (SAR) guide the design of novel this compound-based antimicrobial agents?
- Methodological Answer :
- Substituent Optimization : Halogenation (e.g., 4-bromo derivatives show enhanced activity against S. aureus) improves membrane penetration .
- Planarity Analysis : Flat benzimidazole cores improve DNA intercalation (validated via SC-XRD) .
- In Silico ADMET : Predict pharmacokinetics (e.g., LogP <5 for oral bioavailability) using SwissADME .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
